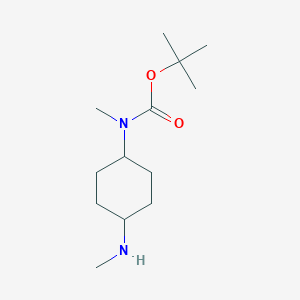

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate

Description

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate (CAS No. 1274936-94-5) is a carbamate derivative featuring a cyclohexyl backbone substituted with methylamino and tert-butoxycarbonyl (Boc)-protected methylamine groups. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol . The compound is typically utilized as an intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors or other bioactive molecules. Its Boc-protected amino group enhances stability during synthetic processes, enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCMOYRSKKQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a chemical compound that has garnered attention in biological research due to its potential effects on enzyme activity and receptor interactions. This compound features a unique structure that includes a tert-butyl group, a cyclohexyl ring, and a methylamino group, allowing for diverse biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structural characteristics include:

- tert-Butyl Group : Enhances lipophilicity and stability.

- Methylamino Group : Potentially modulates interactions with receptors.

- Carbamate Moiety : Capable of forming covalent bonds with enzymes.

This unique combination of functional groups allows the compound to engage in specific interactions within biological systems.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of their activity. The methylamino group may influence receptor interactions, modulating biological pathways.

Key Mechanisms

- Enzyme Inhibition : The compound's carbamate group can covalently bind to enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The methylamino group may enhance binding affinity to specific receptors, influencing downstream signaling pathways.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity. Below are some notable findings from studies:

Table 1: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Demonstrated potential to inhibit specific enzymes involved in metabolic pathways. |

| Receptor Binding | Suggested affinity for certain receptors, potentially modulating neurotransmitter systems. |

| Pharmacological Applications | Explored as a candidate for drug development targeting central nervous system disorders. |

Case Studies

Several studies have investigated the biological implications of this compound:

-

Study on Enzyme Activity :

- Researchers evaluated the effects of this compound on enzyme kinetics. Results indicated a significant inhibition of enzyme activity at varying concentrations, suggesting its potential as an enzyme inhibitor in therapeutic applications.

-

Receptor Binding Studies :

- In vitro studies assessed the binding affinity of the compound to various receptors. The results showed promising interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

-

Pharmacokinetic Studies :

- Preliminary pharmacokinetic assessments revealed moderate bioavailability and tissue distribution patterns that support further investigation into its therapeutic efficacy.

Scientific Research Applications

Overview

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a versatile compound with significant applications across various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by a tert-butyl group, a cyclohexyl ring, and a methylamino group attached to a carbamate moiety, allows for diverse chemical reactivity and biological interactions.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the formation of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

- Chemical Transformations : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form N-oxides or reduced to generate secondary amines. These reactions are crucial for developing new synthetic pathways in organic chemistry.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | N-oxides |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary amines |

| Nucleophilic Substitution | Amines or thiols in base presence | Substituted carbamates |

Biology

- Enzyme Interaction Studies : The compound is used to explore its effects on enzyme activity. The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of their functions. This aspect is significant for understanding its role as a potential drug candidate.

- Receptor Binding : The methylamino group may enhance the compound's ability to interact with neurotransmitter receptors, influencing physiological responses. Research into these interactions is ongoing to elucidate the compound's pharmacological potential .

Medicine

- Drug Development : There is ongoing research into the compound's potential therapeutic applications, particularly for central nervous system disorders. Its structural features allow for modifications that could improve its pharmacological properties and selectivity towards specific targets.

- Pharmaceutical Intermediates : It is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), making it valuable in the pharmaceutical industry .

Material Science

- Production of Polymers and Coatings : The stability and reactivity of this compound make it suitable for use in producing specialty chemicals, polymers, and coatings. Its properties are exploited in formulating materials with specific performance characteristics.

Organic Photovoltaic Materials

- The compound has been explored for applications in organic photovoltaic materials due to its chemical properties that facilitate electron transfer processes essential for solar energy conversion .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. In vitro studies showed that varying concentrations of the compound led to significant reductions in enzyme activity, suggesting potential applications in drug design targeting specific metabolic disorders.

Case Study 2: Receptor Modulation

A study investigating the binding affinity of this compound to neurotransmitter receptors revealed that modifications to the methylamino group could enhance receptor interaction. This finding supports its potential use as a lead compound in developing drugs aimed at modulating neurotransmission.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Physicochemical and Functional Differences

Solubility and Polarity: The hydroxyl-substituted analogue (tert-Butyl (cis-4-hydroxycyclohexyl)carbamate) exhibits higher water solubility due to hydrogen bonding, whereas the methylamino and oxo derivatives are more lipophilic . The pyrimidinyl-substituted compound (tert-Butyl (trans-4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate) has reduced solubility but enhanced binding affinity to biological targets like kinases .

Synthetic Utility: Boc-protected aminomethyl derivatives (e.g., tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate) are pivotal in peptide coupling reactions, leveraging trans-configuration for steric control . The oxo derivative (tert-Butyl methyl(4-oxocyclohexyl)carbamate) serves as a precursor for reductive amination or Grignard reactions due to its electrophilic ketone group .

Biological Activity: Pyrimidine-containing analogues (e.g., ) demonstrate inhibitory activity against kinases (e.g., CLK, MST3/4) by mimicking ATP-binding motifs . Methylamino-substituted compounds (e.g., the target) are less explored in direct bioactivity but are critical intermediates for introducing secondary amines in drug candidates .

Stability and Reactivity

- Boc Deprotection: All Boc-protected analogues undergo acid-mediated deprotection (e.g., HCl/MeOH) to yield free amines, as seen in the synthesis of N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine .

- Oxidative Sensitivity : The oxo derivative (tert-Butyl methyl(4-oxocyclohexyl)carbamate) is prone to over-reduction under harsh conditions, necessitating controlled reaction environments .

Key Research Findings

- Kinase Inhibitor Development : Structural analogues like tert-Butyl ((1r,4r)-4-((6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)methyl)cyclohexyl)carbamate (56) show potent MST3/4 kinase inhibition (IC₅₀ < 50 nM), highlighting the role of pyrimidine and chloroaryl groups in target engagement .

- Stereochemical Impact: trans-Isomers (e.g., tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate) exhibit superior binding kinetics compared to cis-forms due to reduced steric hindrance .

Q & A

Q. What are the key synthetic routes for tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate, and how can intermediates be characterized?

The synthesis often involves carbamate protection of cyclohexylamine derivatives. For example, tert-butyl carbamates are typically prepared via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) . Key intermediates, such as tert-butyl (4-oxocyclohexyl)carbamate, are synthesized by oxidizing hydroxyl precursors using DMSO and oxalyl chloride at low temperatures (-78°C), followed by quenching with a tertiary amine . Characterization relies on NMR (e.g., ¹H NMR δ 8.22 ppm for pyrimidine protons in related compounds) and mass spectrometry to confirm structural integrity .

Q. What are the critical physical and chemical properties of this compound relevant to experimental handling?

Q. How should researchers safely handle this compound in laboratory settings?

- Engineering controls : Use fume hoods for reactions involving volatile reagents .

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Incinerate or treat via approved hazardous waste protocols to avoid environmental release .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of cyclohexylcarbamate derivatives?

Stereoselective synthesis often employs chiral catalysts or resolved starting materials. For example, cis-4-hydroxycyclohexylcarbamate derivatives are synthesized via iodolactamization to enforce ring closure in specific configurations . Reaction temperature (-78°C) and solvent polarity (e.g., dichloromethane) critically influence stereochemical outcomes in oxidation steps . Advanced NMR techniques (e.g., NOESY) or X-ray crystallography are recommended to confirm stereochemistry .

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

Contradictory stability reports may arise from differences in pH and solvent systems. For instance:

- Acidic conditions : Rapid Boc deprotection occurs below pH 3, generating methylamine derivatives .

- Basic conditions : Hydrolysis is slower but accelerates with polar aprotic solvents (e.g., DMF) .

Controlled stability studies using HPLC or TLC at 25°C in buffered solutions (pH 1–10) are advised to map degradation pathways .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

| Factor | Optimization Strategy | Reference |

|---|---|---|

| Temperature | Low temps (-78°C) for oxidation steps | |

| Catalysts | DMAP for Boc protection efficiency | |

| Purification | Flash chromatography (silica gel, 20% EtOAc/hexane) |

Yield improvements (>80%) are achievable by minimizing side reactions (e.g., over-oxidation) through strict temperature control and inert atmospheres .

Q. What advanced analytical techniques are suitable for detecting trace impurities?

- LC-MS/MS : Identifies degradation products (e.g., deprotected amines) at ppm levels .

- GC-FID : Quantifies residual solvents (e.g., DCM, methanol) post-synthesis .

- Elemental analysis : Validates purity (>95%) for publication-ready data .

Methodological Guidance

Q. How to design experiments for studying the compound’s reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.